

An In-depth Technical Guide to (E)-Methyl 3-(3-bromophenyl)acrylate

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Compound of Interest

Compound Name:	(E)-Methyl 3-(3-bromophenyl)acrylate
Cat. No.:	B1332605

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(E)-Methyl 3-(3-bromophenyl)acrylate**, a member of the cinnamate class of compounds. Cinnamic acid and its derivatives are naturally occurring compounds that have garnered significant scientific interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.^{[1][2][3]} This document details the chemical structure, physicochemical properties, potential synthetic routes, and known biological activities of the broader cinnamate family, which may inform research into this specific derivative.

Chemical Identity and Physicochemical Properties

(E)-Methyl 3-(3-bromophenyl)acrylate, also known as methyl (E)-3-(3-bromophenyl)prop-2-enoate, is an acrylate ester characterized by a bromophenyl substituent. The "(E)" designation indicates the trans configuration of the substituents across the double bond, which is generally the more stable isomeric form.^[4]

Caption: Chemical structure of **(E)-Methyl 3-(3-bromophenyl)acrylate**.

All quantitative data for **(E)-Methyl 3-(3-bromophenyl)acrylate** are summarized in the tables below for clarity and ease of comparison.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	79432-87-4
Molecular Formula	C ₁₀ H ₉ BrO ₂
Molecular Weight	241.08 g/mol
Canonical SMILES	COC(=O)C=CC1=CC(=CC=C1)Br

| InChI Key | GPBINNNSHRSTZQE-AATRIKPKSA-N |

Table 2: Physicochemical Properties

Property	Value	Source
Melting Point	50-55 °C	--INVALID-LINK--
Boiling Point	310.8 ± 25.0 °C (Predicted)	--INVALID-LINK--
Topological Polar Surface Area	26.3 Å ²	--INVALID-LINK--

| Rotatable Bond Count | 3 | --INVALID-LINK-- |

Table 3: Predicted Spectroscopic Data Note: Specific experimental spectra for the 3-bromo isomer are not readily available. The data below are predicted based on the known spectra of the closely related (E)-methyl 3-(4-bromophenyl)acrylate and standard chemical shift values.[5]

Spectroscopy	Predicted Chemical Shifts (δ , ppm) or Key Peaks
^1H NMR (CDCl_3)	~ 7.7 (d, 1H, Ar-CH=), ~ 7.6-7.2 (m, 4H, Ar-H), ~ 6.5 (d, 1H, =CH-CO), ~ 3.8 (s, 3H, OCH_3)
^{13}C NMR (CDCl_3)	~ 167 (C=O), ~ 144 (Ar-CH=), ~ 134-125 (Ar-C), ~ 122 (C-Br), ~ 118 (=CH-CO), ~ 52 (OCH_3)
IR (cm^{-1})	~ 1720 (C=O stretch), ~ 1640 (C=C stretch), ~ 1200-1000 (C-O stretch), ~ 800-600 (C-Br stretch)

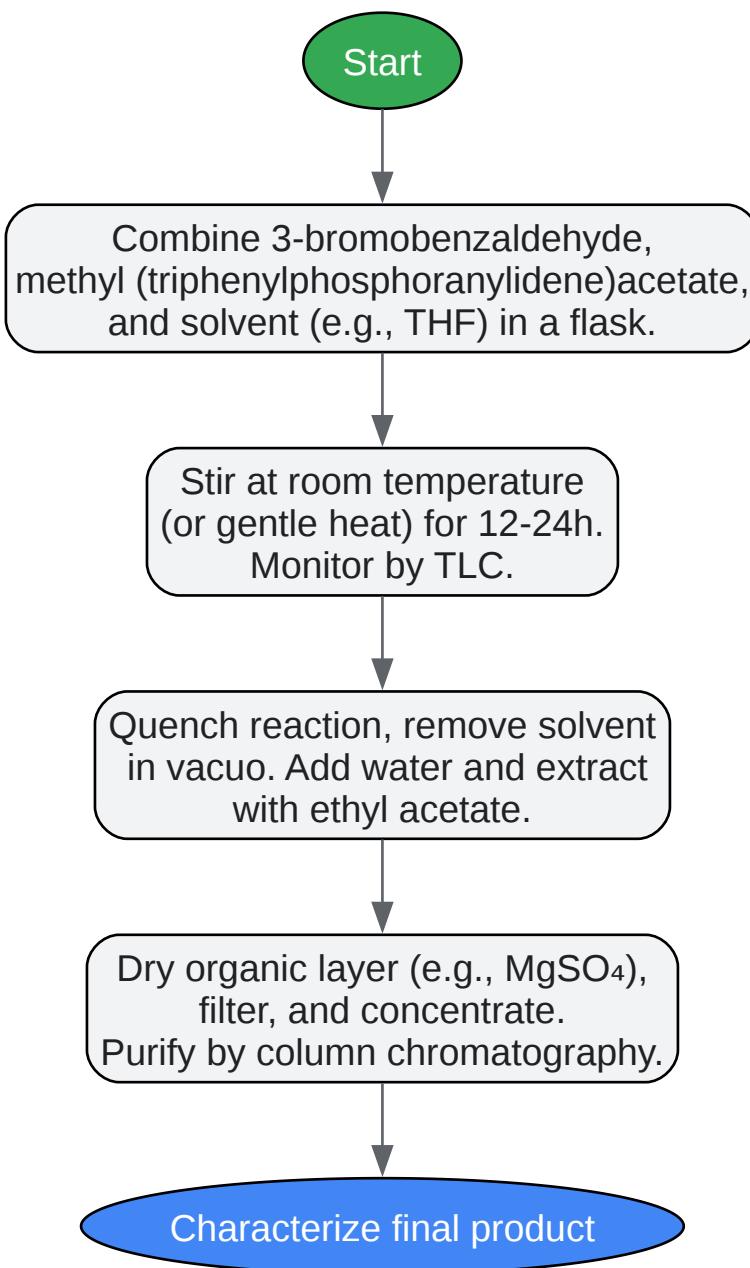
Experimental Protocols: Synthesis

The synthesis of (E)-methyl 3-(aryl)acrylates is commonly achieved via olefination reactions. The Wittig and Heck reactions are two prominent methods for this transformation.[\[6\]](#)[\[7\]](#)

The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde into an alkene.[\[7\]](#)[\[8\]](#)[\[9\]](#) For this synthesis, 3-bromobenzaldehyde is reacted with a stabilized ylide, methyl (triphenylphosphoranylidene)acetate, which typically yields the (E)-alkene with high selectivity.[\[7\]](#)

Reaction Scheme: 3-Bromobenzaldehyde + $\text{Ph}_3\text{P}=\text{CHCO}_2\text{Me} \rightarrow \text{(E)-Methyl 3-(3-bromophenyl)acrylate} + \text{Ph}_3\text{P}=\text{O}$

Experimental Workflow Diagram



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Caption: Generalized workflow for the Wittig synthesis protocol.

Detailed Methodology:

- **Reagent Preparation:** To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-bromobenzaldehyde (1.0 eq) and methyl (triphenylphosphoranylidene)acetate (1.1 eq).

- Solvent Addition: Add a suitable dry solvent, such as Tetrahydrofuran (THF) or Dichloromethane (DCM), to dissolve the reagents.
- Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 12-24 hours). Gentle heating may be applied to increase the reaction rate if necessary.
- Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in a mixture of water and an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
- Extraction: Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
- Purification: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product, containing triphenylphosphine oxide, can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure **(E)-Methyl 3-(3-bromophenyl)acrylate**.
- Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.^{[6][10]} This method would couple a 3-bromo-substituted aryl halide (e.g., 1-bromo-3-iodobenzene) with methyl acrylate. The reaction generally shows a high preference for the trans product.^[10]

Reaction Scheme: 1-Bromo-3-iodobenzene + Methyl Acrylate --(Pd catalyst, Base)--> **(E)-Methyl 3-(3-bromophenyl)acrylate**

Detailed Methodology:

- Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add the aryl halide (e.g., 1-bromo-3-iodobenzene, 1.0 eq), a palladium catalyst such as $\text{Pd}(\text{OAc})_2$ (0.01-0.05 eq), a phosphine ligand like PPh_3 (0.02-0.10 eq), and a base (e.g., triethylamine or K_2CO_3 , 2-3 eq).

- Reagent Addition: Add methyl acrylate (1.2-1.5 eq) and a suitable solvent (e.g., DMF, acetonitrile, or toluene).
- Reaction: Heat the mixture to 80-120 °C and stir until the starting aryl halide is consumed, as monitored by TLC or GC-MS.
- Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the target compound.

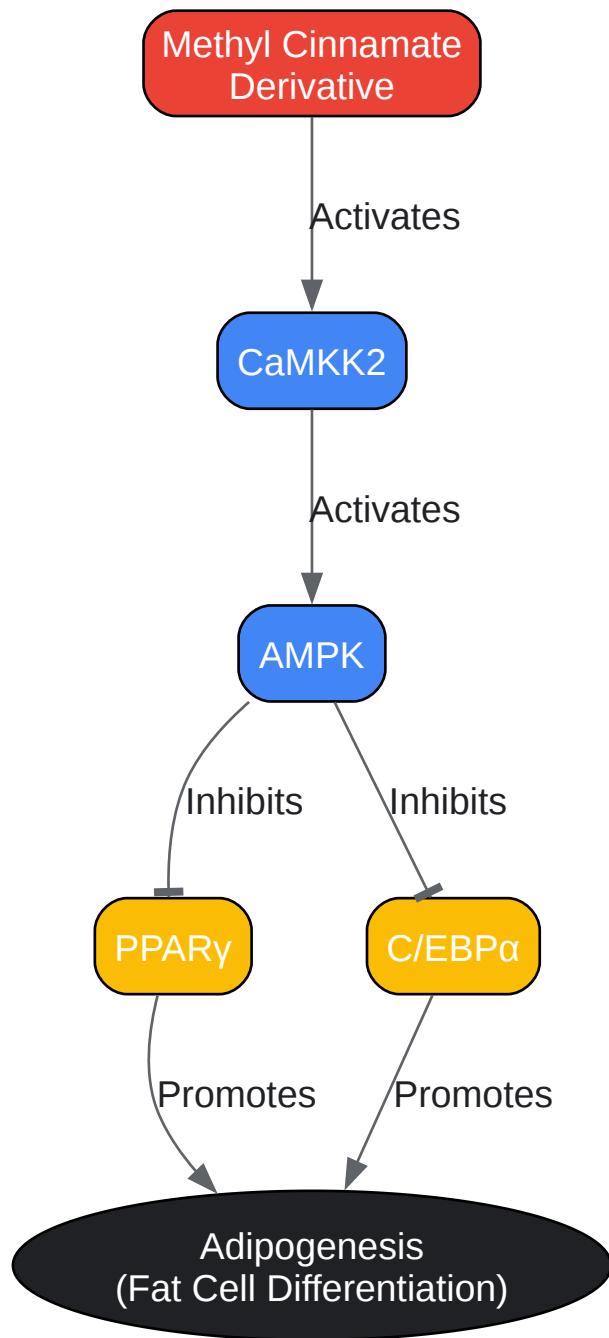
Biological Activity and Signaling Pathways

While no specific studies on the biological activity of **(E)-Methyl 3-(3-bromophenyl)acrylate** have been published, the parent compound, methyl cinnamate, and other cinnamate derivatives exhibit a range of notable biological effects.

- Antimicrobial Activity: Cinnamic acid and its esters have demonstrated activity against various pathogenic fungi and bacteria.[3][4]
- Anti-inflammatory Properties: Methyl cinnamate has been shown to suppress the expression of inflammatory mediators like Cox2, Nos2, and Tnfa induced by lipopolysaccharides in cell models, suggesting potent anti-inflammatory activity with relatively low cytotoxicity.[11][12]
- Anticancer & Antiproliferative Effects: Various hydroxycinnamic acids have shown antiproliferative activity against human colon adenocarcinoma cell lines.[13] Other cinnamic acid derivatives have also been investigated as potential anticancer agents.[14]

Research on methyl cinnamate has identified its role in inhibiting adipocyte differentiation.[15] This anti-adipogenic activity is mediated, in part, through the activation of the CaMKK2-AMPK signaling cascade.[15] This pathway is a key regulator of cellular energy homeostasis and metabolism. While this data is for the unsubstituted methyl cinnamate, it provides a plausible mechanism for investigation for its halogenated derivatives.

Signaling Pathway Diagram



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Caption: Potential inhibition of adipogenesis via the CaMKK2-AMPK pathway.

This pathway illustrates that the compound may activate Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK). Activated AMPK then inhibits key adipogenic transcription factors like PPAR γ and C/EBP α , leading to a reduction in adipogenesis.

Conclusion

(E)-Methyl 3-(3-bromophenyl)acrylate is a readily synthesizable compound via established organic chemistry reactions like the Wittig and Heck olefinations. While direct biological data for this specific molecule is lacking, the broader family of cinnamates, including the parent methyl cinnamate, exhibits significant anti-inflammatory, antimicrobial, and metabolic regulatory activities. The information and protocols provided in this guide serve as a foundational resource for researchers interested in exploring the therapeutic potential and biochemical properties of this and related compounds. Further investigation is warranted to determine if the 3-bromo substitution enhances or modifies the known biological effects of the cinnamate scaffold.

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